1-Heptyl-3-methylimidazolium hexafluorophosphate, 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

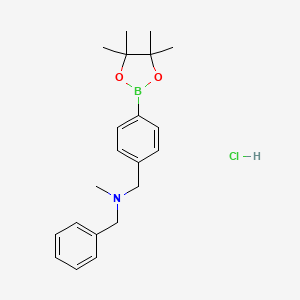

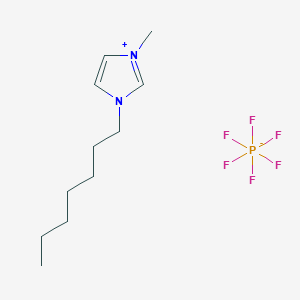

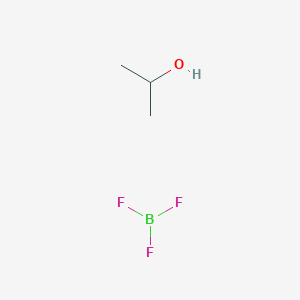

1-Heptyl-3-methylimidazolium hexafluorophosphate (HMIMPF6) is a quaternary ammonium salt that has been widely studied in the scientific community due to its unique properties. It is a colorless, odorless, and slightly hygroscopic solid that is soluble in water and many organic solvents. HMIMPF6 is a versatile and highly reactive compound that has been used in a variety of applications, ranging from electrochemical studies to drug delivery systems.

Scientific Research Applications

Polymer Science Applications

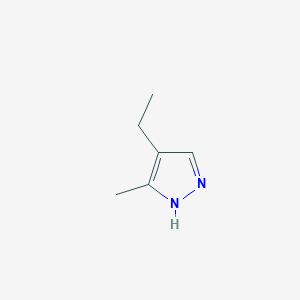

Ionic liquids, such as 1-Butyl-3-methylimidazolium hexafluorophosphate, have been utilized as solvents in the polymerization processes. They enhance the rate of polymerization reactions and yield polymers with narrow polydispersity indices, demonstrating their potential to improve polymer synthesis efficiency and product quality (Carmichael et al., 2000). Additionally, ionic liquids have been found to act as efficient plasticizers for polymers like poly(methyl methacrylate), indicating their versatility in polymer modification and processing (Scott et al., 2002).

Green Chemistry and Catalysis

In green chemistry, ionic liquids are heralded for their ability to act as 'green' solvents. They have been used in various catalytic processes, including the synthesis of nanoparticles and organic compounds, due to their ability to stabilize reaction intermediates and products, and facilitate easy recovery and reuse of the catalysts (Dupont et al., 2002). Their low volatility and high thermal stability make them attractive alternatives to traditional solvents, enhancing the sustainability of chemical processes.

Photochemistry

Ionic liquids serve as unique media for photochemical reactions, affecting the behavior of reactive species, and altering the course of reactions. Their low oxygen solubility and slow molecular diffusion rates can enhance the lifetimes of triplet excited states and radical ions, providing a distinctive environment for photochemical and photophysical studies (Álvaro et al., 2002).

Material Science

The use of ionic liquids in material science, particularly in the synthesis of metal-organic frameworks (MOFs) and nanoparticles, showcases their role in facilitating novel synthetic routes and improving material properties. Their ability to dissolve a wide range of materials, coupled with unique solvation properties, opens up new pathways for material synthesis and modification.

Molecular Dynamics and Simulation Studies

Molecular dynamics simulations of ionic liquids, including those similar to 1-Heptyl-3-methylimidazolium hexafluorophosphate, provide insight into their structural and dynamic properties. These studies help in understanding the molecular interactions, diffusion mechanisms, and thermal behaviors of ionic liquids, contributing to the development of new materials and processes with optimized properties (Morrow & Maginn, 2002).

Mechanism of Action

Target of Action

1-Heptyl-3-methylimidazolium hexafluorophosphate is an ionic liquid Similar compounds have been used in the fabrication of lithium-ion batteries , suggesting that its targets could be related to electrochemical processes.

Mode of Action

The mode of action of 1-Heptyl-3-methylimidazolium hexafluorophosphate is primarily through its ionic interactions. The crystal structure of similar imidazolium hexafluorophosphates consists of interionic interactions dominated by cation–anion coulombic forces with minimal hydrogen bonding . This suggests that 1-Heptyl-3-methylimidazolium hexafluorophosphate likely interacts with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that similar compounds have been reported to participate in the denitration of the primary o−no 2 group, forming a c=o bond and releasing no 2 gas . This suggests that 1-Heptyl-3-methylimidazolium hexafluorophosphate may also influence similar biochemical pathways.

Result of Action

Given its ionic nature and potential role in electrochemical processes, it may influence the function and efficiency of systems where it is applied, such as in lithium-ion batteries .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Heptyl-3-methylimidazolium hexafluorophosphate. For instance, it has been noted that similar ionic liquids are water-immiscible , which could impact their behavior in aqueous environments. Additionally, the presence of water can lead to the slow decomposition of the anion .

properties

IUPAC Name |

1-heptyl-3-methylimidazol-3-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.F6P/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;1-7(2,3,4,5)6/h9-11H,3-8H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAHJEIEGVIPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21F6N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)

![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)

![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)

![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)